molecular formula C8H10Cl2N2O2S B1607226 4-amino-2,5-dichloro-n,n-dimethylbenzenesulfonamide CAS No. 26175-68-8

4-amino-2,5-dichloro-n,n-dimethylbenzenesulfonamide

Cat. No.: B1607226
CAS No.: 26175-68-8
M. Wt: 269.15 g/mol
InChI Key: RVDTXDMZBHZDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10Cl2N2O2S and a molecular weight of 269.148 g/mol . This compound is characterized by its achiral nature and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with N,N-dimethylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene ring .

Scientific Research Applications

4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

    4-Amino-2,5-dichlorobenzenesulfonamide: Lacks the N,N-dimethyl groups.

    2,5-Dichloroaniline: Lacks the sulfonamide group.

    N,N-Dimethylbenzenesulfonamide: Lacks the amino and dichloro groups.

Uniqueness: 4-Amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the amino and N,N-dimethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

26175-68-8

Molecular Formula

C8H10Cl2N2O2S

Molecular Weight

269.15 g/mol

IUPAC Name

4-amino-2,5-dichloro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4H,11H2,1-2H3

InChI Key

RVDTXDMZBHZDCD-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl

26175-68-8

Pictograms

Environmental Hazard

Origin of Product

United States

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